molecular formula C13H20N4OS B6759385 N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B6759385
M. Wt: 280.39 g/mol
InChI Key: VYSJNSVWEAYWNH-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound that features a unique combination of cyclopropyl groups and a triazole ring

Properties

IUPAC Name

N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-9(19-12-16-15-8-17(12)2)11(18)14-7-13(5-6-13)10-3-4-10/h8-10H,3-7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSJNSVWEAYWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CC1)C2CC2)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the cyclopropyl groups and the triazole ring. One common method involves the use of cyclopropylmethyl bromide and 4-methyl-1,2,4-triazole-3-thiol as starting materials. The reaction proceeds through nucleophilic substitution and subsequent amide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The cyclopropyl groups may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopropylcyclopropyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to the presence of cyclopropyl groups, which are not commonly found in similar compounds. These groups may confer additional stability and binding properties, making the compound a valuable candidate for further research .

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